molecular formula C12H8FN3O3S B3579735 N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B3579735
M. Wt: 293.28 g/mol
InChI Key: JFGJEJNHMSCIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based studies. The presence of the fluorophenyl and sulfonamide groups in its structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-fluoroaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-fluoroaniline+2,1,3-benzoxadiazole-4-sulfonyl chlorideThis compound\text{3-fluoroaniline} + \text{2,1,3-benzoxadiazole-4-sulfonyl chloride} \rightarrow \text{this compound} 3-fluoroaniline+2,1,3-benzoxadiazole-4-sulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit fluorescence upon excitation. It is used in imaging studies to visualize cellular processes and interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the synthesis of antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of fluorescent dyes and materials. Its fluorescence properties make it valuable in the manufacturing of optical devices and sensors.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the fluorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide
  • N-(3-fluorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Comparison: Compared to similar compounds, N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of the benzoxadiazole and sulfonamide groups. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and potential biological activity. The presence of the fluorophenyl group further contributes to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S/c13-8-3-1-4-9(7-8)16-20(17,18)11-6-2-5-10-12(11)15-19-14-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGJEJNHMSCIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-(3-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.